3-O-Benzoyl Diosgenine
Overview
Description
3-O-Benzoyl Diosgenine, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₄₆O₄ and its molecular weight is 518.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Material Science
Benzoyl derivatives, such as benzoyl peroxides and benzoyl-substituted compounds, play a crucial role in chemical synthesis and material science. For example, benzoyl peroxide serves as a polymerization initiator in plastics synthesis and as an active component in acne medication due to its antibacterial properties. Its application extends to the synthesis of plastics, indicating its versatility and importance in chemical engineering and material sciences (Her, Jones, & Wollack, 2014).
2. Corrosion Inhibition
Spirocyclopropane derivatives, including benzoyl-containing compounds, have been identified as effective corrosion inhibitors. These substances are green and environmentally friendly, providing protection for mild steel in acidic solutions. The studies highlight the compounds' effectiveness in inhibiting corrosion, showcasing their potential in industrial applications to extend the life of metal components and structures (Chafiq et al., 2020).
3. Environmental and Safety Applications
The thermal stability and hazards associated with benzoyl peroxide, a compound related to the benzoyl group, have been extensively studied. This research is crucial for ensuring safe storage, transportation, and use of benzoyl peroxide in various industrial applications. Studies focus on understanding the compound's exothermic reactions and providing data necessary for preventing accidents in petrochemical plants (Laiwang, Liu, & Shu, 2019).
4. Analytical and Detection Techniques
Research on benzoyl derivatives also includes the development of analytical methods for detecting and quantifying these compounds in various matrices. For instance, o-benzoyl benzoic acid has been utilized as an electroactive material for the selective determination of Cr (III) ions in pharmaceutical samples and industrial wastewater. This showcases the potential of benzoyl compounds in environmental monitoring and public health (Frag, Mohamed, & Elashery, 2021).
Mechanism of Action
Target of Action
Diosgenin benzoate, also known as 3-O-Benzoyl Diosgenine, is a steroidal sapogenin . It has been shown to act on several molecular targets that are essential players in the occurrence and incidence of many serious disorders . Its multitargeting capability allows it to influence multiple molecular targets and signaling pathways at the same time .
Mode of Action
Diosgenin benzoate interacts with its targets, leading to a series of changes in the cellular environment. It has been shown to have promising effects on inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .
Biochemical Pathways
The biosynthesis of triterpene diosgenin involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions .
Pharmacokinetics
The pharmacokinetics and bioavailability of diosgenin benzoate are major considerations for its therapeutic success. Obstructed pharmacokinetics and low bioavailability are major limitations for the therapeutic success of diosgenin . Nanoencapsulation of diosgenin benzoate can potentially overcome these limitations .
Result of Action
The molecular and cellular effects of diosgenin benzoate’s action are significant. It has been shown to induce differentiation and apoptosis in various cancer cells . The molecular mechanisms involved in the induction of apoptosis include an increase in pro-apoptotic Bax protein and a decrease in anti-apoptotic Bcl-2 protein .
Action Environment
The action, efficacy, and stability of diosgenin benzoate can be influenced by various environmental factors. Biotechnological techniques such as in vitro propagation and elicitation of diosgenin production can be used to enhance the production of diosgenin benzoate . Furthermore, the development of diosgenin nano drug carriers can improve the biological activity and bioavailability of diosgenin benzoate .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a protected form of diosgenine , which has been shown to have various biochemical effects, such as inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .
Cellular Effects
The cellular effects of 3-O-Benzoyl Diosgenine are not well-studied. Diosgenine, from which this compound is derived, has been shown to have various effects on cells. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Diosgenine, from which this compound is derived, has been shown to have various effects at the molecular level. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUJEAGCIAAOMQ-RTDPTVCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747067 | |
Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4952-68-5 | |
Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.